Medicagenic acid

Catalog No.
S594668
CAS No.
599-07-5
M.F
C30H46O6
M. Wt
502.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Medicagenic acid

CAS Number

599-07-5

Product Name

Medicagenic acid

IUPAC Name

2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid

Molecular Formula

C30H46O6

Molecular Weight

502.7 g/mol

InChI

InChI=1S/C30H46O6/c1-25(2)11-13-30(24(35)36)14-12-27(4)17(18(30)15-25)7-8-20-26(3)16-19(31)22(32)29(6,23(33)34)21(26)9-10-28(20,27)5/h7,18-22,31-32H,8-16H2,1-6H3,(H,33,34)(H,35,36)

InChI Key

IDGXIXSKISLYAC-UHFFFAOYSA-N

Synonyms

medicagenic acid

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C2C1)C)C(=O)O)C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H]([C@@]3(C)C(=O)O)O)O)C

Medicagenic acid is a triterpene saponin found in various plants, most notably alfalfa (Medicago sativa) []. It has been the subject of scientific research due to its potential health benefits and its unique chemical properties. Here's a breakdown of its current standing in scientific research:

Biological Activities

  • Antioxidant Activity: Studies suggest that medicagenic acid possesses antioxidant properties, potentially offering protection against cell damage caused by free radicals [].
  • Nematicidal Activity: Research indicates that medicagenic acid exhibits nematicidal activity against specific plant-parasitic nematodes, offering a potential alternative to synthetic pesticides [].
  • Enzyme Inhibition: Some studies suggest that medicagenic acid may inhibit certain enzymes involved in various biological processes, though further research is needed to understand its specific effects [].

Pharmacological Potential

While research is ongoing, some studies have explored the potential therapeutic applications of medicagenic acid, including:

  • Hyperlipidemia: Studies suggest medicagenic acid may help lower cholesterol levels in animal models, although further investigation is needed to confirm its efficacy and safety in humans [].
  • Cancer: Preliminary research suggests medicagenic acid may possess anti-cancer properties, but more research is needed to understand its mechanisms and potential clinical applications [].

Current Limitations and Future Directions

Despite promising initial findings, research on medicagenic acid is still in its early stages. Limitations include:

  • Limited human studies: Most research has been conducted in vitro or in animal models, making it difficult to translate the findings to humans.
  • Need for further mechanistic studies: A deeper understanding of the mechanisms behind medicagenic acid's biological activities is crucial for its potential therapeutic development.

Future research directions should focus on:

  • Clinical trials: Conducting well-designed clinical trials to assess the safety and efficacy of medicagenic acid in humans.
  • Mechanism of action: Elucidating the specific mechanisms by which medicagenic acid exerts its biological effects.
  • Drug development: Investigating the potential for developing medicagenic acid-based therapeutics for various health conditions.

Medicagenic acid, also known as medicagenate, is a naturally occurring triterpenoid compound with the chemical formula C30H46O6C_{30}H_{46}O_{6}. It belongs to the class of organic compounds known as triterpenoids, which are characterized by their structure containing six isoprene units. Medicagenic acid has been isolated from various plant species, including Medicago blancheana and Medicago granadensis, and is noted for its complex molecular structure, which includes multiple hydroxyl and carboxylic acid functional groups .

Typical of triterpenoids. It can undergo lipid peroxidation, a reaction that involves the oxidative degradation of lipids, leading to cell signaling events that are significant in various biological processes . The compound can also be involved in esterification and glycosylation reactions, forming derivatives such as medicagenic acid 3-O-triglucoside .

Medicagenic acid exhibits a range of biological activities. It has been reported to possess antifungal properties, particularly against Candida species, indicating its potential use in treating fungal infections . Additionally, studies suggest that it may have anti-inflammatory effects and could play a role in lipid metabolism . Its activity in cell signaling pathways further underscores its biological significance.

Medicagenic acid can be synthesized through various methods, including extraction from plant sources and chemical synthesis. One common approach involves isolating the compound from the roots or leaves of plants like alfalfa (Medicago sativa), where it exists as part of a complex mixture of saponins . Chemical synthesis routes often involve multi-step processes that may include the manipulation of precursor compounds to achieve the desired structure.

The applications of medicagenic acid are varied, encompassing both medicinal and agricultural uses. Its antifungal properties make it a candidate for developing new antifungal agents. Moreover, due to its role in lipid metabolism, it may have potential applications in dietary supplements aimed at improving metabolic health . The compound's unique structural features also make it valuable in research focused on natural product chemistry.

Research on the interaction studies of medicagenic acid is limited but suggests that it may interact with various biological molecules. For instance, its involvement in lipid peroxidation indicates potential interactions with cellular membranes and signaling pathways. Further studies are needed to elucidate the precise mechanisms of action and interactions with other biomolecules .

Medicagenic acid shares similarities with other triterpenoids but is unique due to its specific structural features and biological activities. Here are some comparable compounds:

Compound NameChemical FormulaKey Features
Betulinic AcidC30H48O3C_{30}H_{48}O_{3}Known for anti-cancer properties; derived from birch bark.
Ginsenoside Rb1C42H72O14C_{42}H_{72}O_{14}Found in ginseng; noted for immunomodulatory effects.
Oleanolic AcidC30H48O3C_{30}H_{48}O_{3}Exhibits anti-inflammatory and hepatoprotective effects.

Medicagenic acid is distinct in its specific antifungal activity and its role within lipid metabolism pathways, setting it apart from these other triterpenoids .

Molecular Formula and Stereochemical Configuration

Medicagenic acid ($$ C{30}H{46}O_6 $$, MW 502.68 g/mol) is a pentacyclic triterpenoid of the oleanane class. Its IUPAC name, (2β,3β,4α)-2,3-dihydroxyolean-12-ene-23,28-dioic acid, highlights stereospecific hydroxylation at C-2 and C-3 and carboxylation at C-23 and C-28. The stereochemistry was resolved via 13C NMR, confirming axial hydroxyls (δC-2: 73.4 ppm, δC-3: 77.2 ppm) and equatorial carboxyl groups.

Table 1: Key Structural Features

FeaturePositionChemical Shift (δ ppm, 13C NMR)
C-2 Hydroxyl73.4
C-3 Hydroxyl77.2
C-23 Carboxyl23α181.5
C-28 Carboxyl28176.8
Olefinic bond (Δ12)C12-C13122.9 (C12), 144.7 (C13)

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for medicagenic acid remain limited, studies on its glycosyltransferase (UGT71G1) complexes reveal substrate-binding dynamics. The enzyme’s catalytic cleft accommodates medicagenic acid’s C-3 and C-28 positions for glycosylation, with UDP-glucose forming hydrogen bonds via residues Trp-339 and His-357. Molecular dynamics simulations suggest conformational flexibility in the A-ring (C1-C10), enabling adaptation to enzymatic pockets.

Comparative Analysis with Related Oleanane-type Triterpenoids

Medicagenic acid shares structural homology with hederagenin and bayogenin but differs in oxidation states:

Table 2: Structural Comparison

CompoundC-2C-3C-23C-28Bioactivity
Medicagenic acid-OH-OH-COOH-COOHAntimicrobial
Hederagenin-OH-H-COOH-CH2OHAnti-inflammatory
Bayogenin-H-OH-COOH-COOHAntifungal

The C-23/C-28 dicarboxylic motif enhances solubility and metal-chelation capacity, critical for antimicrobial activity.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (500 MHz, CD3OD): Key signals include δ 5.28 (t, J=3.5 Hz, H-12), δ 3.42 (dd, J=11.0, 4.5 Hz, H-3), and δ 1.24 (s, H-27).
  • 13C NMR: Olefinic carbons at δ 122.9 (C-12) and δ 144.7 (C-13), with carboxyl carbons at δ 181.5 (C-23) and δ 176.8 (C-28).

Infrared (IR) Spectroscopy

IR peaks (KBr):

  • 3420 cm⁻¹ (O-H stretch),
  • 1705 cm⁻¹ (C=O, carboxyl),
  • 1642 cm⁻¹ (C=C),
  • 2900–2850 cm⁻¹ (C-H, methyl/CH2).

Mass Spectrometry (MS)

  • ESI-MS (m/z): [M-H]⁻ at 501.3, fragments at m/z 439.2 (loss of -COOH) and 381.1 (loss of H2O and -COOH).
  • GC-MS: Characteristic ions at m/z 203 (oleanane core) and 189 (dehydroxylated fragment).

The triterpenoid saponin biosynthesis pathway in Fabaceae represents a complex metabolic network that produces diverse bioactive compounds, with medicagenic acid serving as a central metabolite in Medicago species [1] [2]. The pathway initiates with the mevalonate pathway, where 2,3-oxidosqualene serves as the universal precursor for all triterpene saponins through enzymatic cyclization [1] [2]. In Medicago truncatula, the triterpene saponin biosynthesis pathway exhibits a characteristic branching pattern that differentiates between hemolytic and nonhemolytic saponin production [1] [17].

The biosynthetic precursor 2,3-oxidosqualene undergoes cyclization by beta-amyrin synthase to produce beta-amyrin, which forms the critical branch point between primary sterol metabolism and specialized triterpene saponin biosynthesis [1] [2]. Following beta-amyrin formation, competitive action between cytochrome P450 enzymes creates the fundamental pathway divergence that characterizes Medicago saponin diversity [1] [15]. CYP716A12 catalyzes carboxylation of beta-amyrin at the C-28 position to yield oleanolic acid, establishing the precursor for hemolytic saponin biosynthesis including medicagenic acid [1] [2].

The hemolytic saponin branch, which produces medicagenic acid, involves sequential oxidative modifications of the oleanane backbone through multiple cytochrome P450 enzymes [1] [14]. CYP72A67 and CYP72A68 function downstream of CYP716A12, with CYP72A67 catalyzing hydroxylation at the C-2 position and CYP72A68 performing three-step carboxylation at the C-23 position to generate medicagenic acid [1] [14] [15]. This multi-step oxidation process distinguishes medicagenic acid biosynthesis from the nonhemolytic soyasaponin pathway, which involves C-24 hydroxylation by CYP93E2 [1] [15].

Table 1: Key Enzymes in Medicagenic Acid Biosynthesis Pathway

Enzyme NameGene SymbolSubstrateProductReaction TypeTissue Expression
Beta-amyrin synthaseBAS2,3-oxidosqualeneβ-amyrinCyclizationSeeds, roots
CYP716A12CYP716A12β-amyrinOleanolic acidC-28 carboxylationRoots, aerial parts
CYP72A67CYP72A67Oleanolic acidHederageninC-2 hydroxylationRoots, aerial parts
CYP72A68CYP72A68Oleanolic acidMedicagenic acidC-23 three-step carboxylationRoots, aerial parts
CYP88A13CYP88A13Medicagenic acidZanhic acidC-16α hydroxylationSeeds, aerial parts
UGT73F3UGT73F3Multiple sapogeninsGlucosylated sapogeninsC-28 glucosylationRoots, aerial parts
UGT73F18UGT73F18Hemolytic sapogeninsC-3 glucosylated sapogeninsC-3 glucosylationSeeds
UGT73F19UGT73F19Hemolytic sapogeninsC-3 glucosylated sapogeninsC-3 glucosylationSeeds

Cytochrome P450-mediated Oxidation Mechanisms

Cytochrome P450 monooxygenases represent the primary enzymatic machinery responsible for the oxidative transformations that convert beta-amyrin into medicagenic acid and related sapogenins [1] [2] [8]. These heme-containing enzymes catalyze region-specific and stereoselective oxidations that introduce functional groups at precise positions on the triterpene backbone [1] [14]. The multifunctional nature of these P450 enzymes enables sequential oxidation reactions that progress through alcohol, aldehyde, and carboxylic acid intermediates [2] [15].

CYP716A12 functions as a multifunctional oxidase that catalyzes the sequential three-step oxidation at the C-28 position of beta-amyrin, progressing through erythrodiol and the corresponding aldehyde intermediate to yield oleanolic acid [2]. This enzyme demonstrates remarkable substrate flexibility, accepting both beta-amyrin and erythrodiol as substrates while maintaining regioselectivity for C-28 oxidation [2]. Biochemical characterization through heterologous expression in yeast systems confirmed that CYP716A12 performs the complete oxidation sequence without releasing intermediates, indicating tight coupling of the oxidation steps [2].

The downstream P450 enzymes CYP72A67 and CYP72A68 exhibit distinct mechanistic properties in medicagenic acid formation [1] [14] [15]. CYP72A67 specifically catalyzes C-2 beta-hydroxylation of oleanolic acid to produce hederagenin, representing a single-step oxidation mechanism [14]. In contrast, CYP72A68 demonstrates multifunctional oxidase activity by performing three-step carboxylation at the C-23 position, converting oleanolic acid through multiple intermediates including bayogenin before yielding medicagenic acid [1] [14] [15].

The cytochrome P450-mediated conversion of medicagenic acid to zanhic acid represents the terminal oxidation step in the hemolytic saponin pathway, catalyzed by CYP88A13 [1]. This enzyme performs C-16 alpha-hydroxylation through a mechanism that introduces hydroxyl functionality at a sterically challenging position on the triterpene backbone [1]. Functional characterization demonstrated that CYP88A13 exhibits high substrate specificity for medicagenic acid, producing zanhic acid as the sole oxidation product without formation of alternative regioisomers [1].

Role of β-Amyrin Synthase in Skeleton Formation

Beta-amyrin synthase occupies a pivotal position in medicagenic acid biosynthesis by catalyzing the cyclization reaction that establishes the fundamental pentacyclic triterpene skeleton [1] [2] [12]. This oxidosqualene cyclase enzyme converts the acyclic precursor 2,3-oxidosqualene into the cyclic beta-amyrin scaffold through a complex carbocation-mediated mechanism involving multiple ring closures and rearrangements [12] [13]. The enzyme demonstrates remarkable regio- and stereoselectivity in directing the cyclization to produce the specific beta-amyrin configuration required for subsequent medicagenic acid formation [12] [13].

In Medicago truncatula, beta-amyrin synthase exists as a single functional gene copy located on chromosome 4, with expression patterns that correlate strongly with downstream saponin biosynthesis genes [12]. The enzyme exhibits high specificity for 2,3-oxidosqualene as substrate and produces beta-amyrin as the predominant cyclization product, with minimal formation of alternative triterpene skeletons [12]. Functional analysis through heterologous expression systems confirmed that the Medicago beta-amyrin synthase generates the precise stereochemical configuration necessary for recognition by downstream P450 enzymes [12].

The catalytic mechanism of beta-amyrin synthase involves stabilization of carbocation intermediates through specific amino acid residues that direct the cyclization pathway [13]. Key motifs including the QW (Glutamine-Tryptophan), DCTAE (Aspartic acid-Cysteine-Threonine-Alanine-Glutamic acid), and MWCYCR (Methionine-Tryptophan-Cysteine-Tyrosine-Cysteine-Arginine) sequences are essential for catalytic activity and substrate binding [13]. These conserved domains facilitate proper folding of the 2,3-oxidosqualene substrate and stabilize the transition states during the multi-step cyclization process [13].

The expression of beta-amyrin synthase serves as a rate-limiting step in medicagenic acid biosynthesis, with transcript levels directly correlating with saponin accumulation in various Medicago tissues [12] [17]. Transcriptional regulation of the beta-amyrin synthase gene responds to environmental stimuli including methyl jasmonate treatment, which induces coordinate upregulation of the entire triterpene saponin biosynthesis pathway [12] [17]. This regulatory coupling ensures that skeleton formation through beta-amyrin synthase remains synchronized with downstream oxidative modifications required for medicagenic acid production [17].

Tissue-specific Expression Patterns (Root vs. Aerial)

The tissue-specific accumulation of medicagenic acid and related saponins in Medicago species reflects differential gene expression patterns that optimize metabolic resource allocation for tissue-specific defensive functions [6] [10]. Large-scale metabolomic profiling across diverse Medicago truncatula ecotypes revealed distinct spatial distribution patterns, with medicagenic acid glycosides accumulating preferentially in aerial tissues compared to root systems [6] [10]. This differential accumulation pattern suggests specialized ecological roles for medicagenic acid-derived saponins in above-ground plant defense strategies [6] [10].

Comparative analysis of saponin profiles between aerial and root tissues demonstrated that medicagenic acid glycosides maintain significant presence in both tissue types, with aerial parts containing substantially higher concentrations [10]. The tissue-specific distribution contrasts sharply with zanhic acid glycosides, which accumulate exclusively in aerial tissues and remain completely absent from root systems [6] [10]. This spatial segregation indicates that the C-16 alpha-hydroxylase CYP88A13, responsible for converting medicagenic acid to zanhic acid, exhibits preferential expression in photosynthetic tissues [1] [10].

Gene expression profiling revealed that the transcriptional machinery governing medicagenic acid biosynthesis responds differentially to tissue-specific regulatory signals [4] [17]. The TSAR (Triterpene Saponin Activation Regulator) family of transcription factors exhibits distinct expression patterns, with TSAR2 and TSAR3 showing particular relevance to medicagenic acid formation [1] [16] [17]. TSAR3 demonstrates seed-specific expression with peak activity during mid-maturation stages, coinciding with maximum accumulation of hemolytic saponins including medicagenic acid [1].

Root tissues exhibit a contrasting saponin profile characterized by high accumulation of bayogenin and hederagenin glycosides, which represent intermediate compounds in the medicagenic acid biosynthesis pathway [6] [10]. This distribution pattern suggests that root-specific regulatory mechanisms favor accumulation of these precursor compounds over complete conversion to medicagenic acid [4] [10]. The differential expression of downstream P450 enzymes, particularly CYP72A68, appears to control the extent of C-23 oxidation that distinguishes medicagenic acid from its biosynthetic precursors [4] [14].

Table 2: Transcriptional Regulation of Medicagenic Acid Biosynthesis

Transcription FactorTarget PathwayKey Target GenesExpression PatternCorrelation with HMGR1
TSAR1Nonhemolytic soyasaponin biosynthesisCYP93E2, CYP72A61v2, UGT73K1Jasmonate-inducible, general tissuesHigh (coregulated)
TSAR2Hemolytic saponin biosynthesisCYP716A12, CYP72A67, CYP72A68Jasmonate-inducible, general tissuesHigh (coregulated)
TSAR3Seed hemolytic saponin biosynthesisCYP88A13, UGT73F18, UGT73F19Seed-specific, mid-maturationVery high (r=0.91)

Table 3: Tissue-Specific Distribution of Medicagenic Acid and Related Saponins

Sapogenin TypeAerial PartsRoot TissuesFunctional Role
Medicagenic acid glycosidesHighModerateAntimicrobial defense
Zanhic acid glycosidesExclusiveAbsentAnti-feeding deterrent
Bayogenin glycosidesLowHighRoot protection
Hederagenin glycosidesLowHighRoot protection
Soyasaponin B glycosidesModerateModerateGeneral defense
Soyasaponin E glycosidesLowHighRoot protection

Physical Description

Solid

XLogP3

5.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

502.32943918 g/mol

Monoisotopic Mass

502.32943918 g/mol

Heavy Atom Count

36

Melting Point

352 - 353 °C

UNII

7X05537I17

Other CAS

599-07-5

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]

Dates

Modify: 2023-08-15

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